molecular formula C28H21NO7S B3744324 2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene dibenzoate

2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene dibenzoate

Cat. No. B3744324
M. Wt: 515.5 g/mol
InChI Key: XASXECZXIVZBPA-UHFFFAOYSA-N
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Description

2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene dibenzoate, commonly known as APS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. APS is a sulfonamide-based compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, material science, and biotechnology. In

Mechanism of Action

The mechanism of action of APS is not fully understood, but it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. APS has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Further research is needed to fully understand the mechanism of action of APS.
Biochemical and Physiological Effects:
APS has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. APS has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, APS has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

APS has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be confirmed by various analytical techniques. APS has also been found to exhibit a wide range of biological activities, making it a potential candidate for various applications. However, APS also has some limitations for lab experiments. It is a sulfonamide-based compound, which can make it difficult to work with due to its potential toxicity. Further research is needed to fully understand the toxicity of APS.

Future Directions

There are several future directions for the study of APS. One potential direction is the development of APS-based materials for various applications, such as optoelectronics and sensors. Another potential direction is the study of the mechanism of action of APS, which could lead to the development of new drugs for various diseases. Furthermore, the potential toxicity of APS should be further studied to ensure its safety for various applications.
Conclusion:
In conclusion, APS is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its unique properties. It has been studied for its potential applications in various fields, including pharmaceuticals, material science, and biotechnology. APS has been found to exhibit antibacterial, antifungal, and anticancer properties and has also been studied for its potential use as a photosensitive material. Further research is needed to fully understand the mechanism of action of APS and its potential applications.

Scientific Research Applications

APS has gained significant attention in the field of scientific research due to its unique properties. It has been studied for its potential applications in various fields, including pharmaceuticals, material science, and biotechnology. APS has been found to exhibit antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a photosensitive material, as it exhibits photochromic behavior.

properties

IUPAC Name

[3-(4-acetamidophenyl)sulfonyl-4-benzoyloxyphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO7S/c1-19(30)29-22-12-15-24(16-13-22)37(33,34)26-18-23(35-27(31)20-8-4-2-5-9-20)14-17-25(26)36-28(32)21-10-6-3-7-11-21/h2-18H,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASXECZXIVZBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Acetamidophenyl)sulfonyl-4-benzoyloxyphenyl] benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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